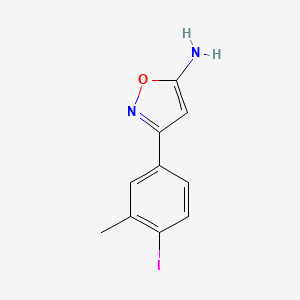
3-Chloropropyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloropropyl dihydrogen phosphate is an organophosphate compound with the molecular formula C3H8ClO4P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloropropyl group attached to a dihydrogen phosphate moiety, making it a versatile chemical with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropropyl dihydrogen phosphate typically involves the reaction of 3-chloropropanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
3-Chloropropanol+Phosphoric Acid→3-Chloropropyl Dihydrogen Phosphate+Water
The reaction is usually conducted at elevated temperatures to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloropropyl dihydrogen phosphate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions, resulting in the formation of phosphoric acid and 3-chloropropanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like water or alcohols.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Hydrolysis: Phosphoric acid and 3-chloropropanol.
Oxidation and Reduction: Depending on the specific reagents used, different oxidized or reduced forms of the compound.
Scientific Research Applications
3-Chloropropyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphate esters and other organophosphate compounds.
Biology: The compound is used in studies involving phosphorylation processes and enzyme inhibition.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloropropyl dihydrogen phosphate involves its interaction with various molecular targets. The compound can act as a phosphorylating agent, transferring its phosphate group to other molecules. This process is facilitated by the presence of the chloropropyl group, which enhances the reactivity of the phosphate moiety. The molecular targets and pathways involved include enzymes and proteins that participate in phosphorylation and dephosphorylation reactions.
Comparison with Similar Compounds
3-Chloropropyl dihydrogen phosphate can be compared with other similar compounds, such as:
Tris(chloropropyl) phosphate: A flame retardant with multiple chloropropyl groups.
Bis(2-chloroethyl) phosphate: Another organophosphate with different alkyl groups.
Mono-chloropropyl phosphate: A simpler compound with only one chloropropyl group.
The uniqueness of this compound lies in its specific structure, which allows for versatile applications in various fields. Its reactivity and ability to undergo multiple types of chemical reactions make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C3H8ClO4P |
|---|---|
Molecular Weight |
174.52 g/mol |
IUPAC Name |
3-chloropropyl dihydrogen phosphate |
InChI |
InChI=1S/C3H8ClO4P/c4-2-1-3-8-9(5,6)7/h1-3H2,(H2,5,6,7) |
InChI Key |
QTHRIIFWIHUMFH-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)(O)O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Chloromethoxy)methyl]tetrahydrofuran](/img/structure/B13699925.png)
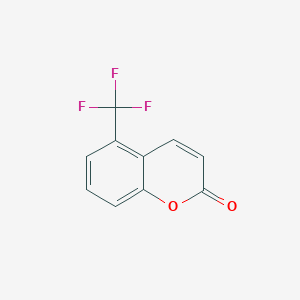
![Methyl (R,E)-1-Boc-3-[(dimethylamino)methylene]-4-oxopyrrolidine-2-carboxylate](/img/structure/B13699939.png)
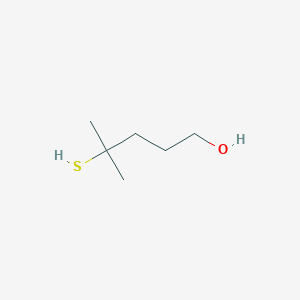

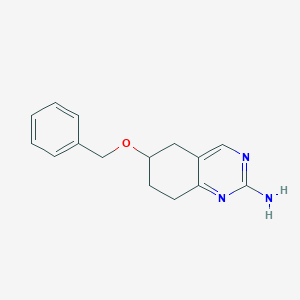
![tert-Butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13699962.png)
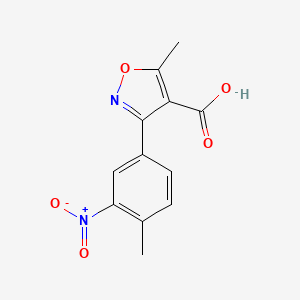
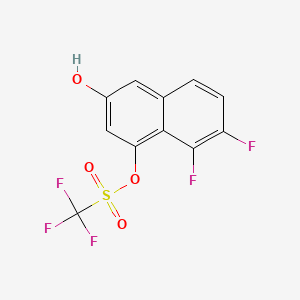
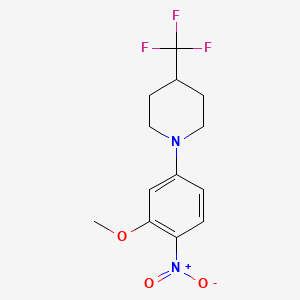

![(tert-Butoxy)-N-[[6-[7-[[4-[2-[5-[[(tert-butoxy)-N-(2-methoxyethyl)carbonylamino]methyl](2-pyridyl)]thieno[3,2-b]pyridin-7-yloxy]-3-fluorophenyl]amino]thieno[4,5-b]pyridin-2-yl](3-pyridyl)]methyl]-N-(2-methoxyethyl)carboxamide](/img/structure/B13699977.png)
